molecular formula C16H19N3O2S B2742046 N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide CAS No. 905690-80-4

N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

Cat. No.: B2742046
CAS No.: 905690-80-4
M. Wt: 317.41
InChI Key: WLBODVXAORVJTO-UHFFFAOYSA-N
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Description

N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a complex organic compound that features a mesityl group, a dihydropyrimidinone ring, and a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide typically involves the reaction of mesityl chloride with 6-methyl-2-oxo-1,2-dihydropyrimidine-4-thiol in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated mesityl derivatives.

Scientific Research Applications

N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The mesityl group may facilitate binding to hydrophobic pockets, while the thioacetamide and dihydropyrimidinone moieties may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide: Unique due to its specific combination of functional groups.

    N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)butyramide: Contains a butyramide group, offering different steric and electronic properties.

Uniqueness

This compound is unique due to its specific combination of a mesityl group, a dihydropyrimidinone ring, and a thioacetamide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-9-5-10(2)15(11(3)6-9)18-13(20)8-22-14-7-12(4)17-16(21)19-14/h5-7H,8H2,1-4H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBODVXAORVJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)NC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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